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molecular formula C7H11ClO3 B8665937 Methyl 5-chloro-4-methyl-5-oxopentanoate CAS No. 82923-78-2

Methyl 5-chloro-4-methyl-5-oxopentanoate

Cat. No. B8665937
M. Wt: 178.61 g/mol
InChI Key: WBKUFROBDVMPFD-UHFFFAOYSA-N
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Patent
US04479963

Procedure details

The starting materials for said compounds 1, 2, 4, 6, 11 and 12 are the 3-carbomethoxy-2-methylpropanoyl chloride, 2-methylglutaric anhydride, 4-carbomethoxy-2-methylbutanoyl chloride, 3-methylglutaric anhydride and the erythro or threo 4-carbomethoxy-4-(2-phenethyl)-2-methylbutanoyl chloride respectively. That of compound 8 and 9 may be prepared as follows: The solution of 6.0 of meso-2,4-dimethylglutaric acid anhydride [J. Am. Chem. Soc. 77, 1862 (1955)] in 4 ml of methanol is refluxed for one hour and evaporated, to yield the erythro 4-carbomethoxy-2,4-dimethylbutanoic acid. It is converted into the acid chloride by refluxing it with 10.9 g of oxalyl chloride in 50 ml of methylene chloride for 2 hours, and evaporating said mixture.
[Compound]
Name
compounds 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
[Compound]
Name
4-carbomethoxy-4-(2-phenethyl)-2-methylbutanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
[Compound]
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Seven
[Compound]
Name
meso-2,4-dimethylglutaric acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight
Quantity
4 mL
Type
reactant
Reaction Step Eight

Identifiers

REACTION_CXSMILES
[C:1](CC(C)C(Cl)=O)(OC)=[O:2].[CH3:11][CH:12]1[CH2:18][CH2:17][C:16](=O)[O:15][C:13]1=[O:14].C(CCC(C)C(Cl)=O)(OC)=O.CC1CC(=O)OC(=O)C1.[CH3:40][OH:41]>>[C:40]([CH:17]([CH3:16])[CH2:18][CH:12]([CH3:11])[C:13]([OH:15])=[O:14])([O:2][CH3:1])=[O:41]

Inputs

Step One
Name
compounds 1
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)CC(C(=O)Cl)C
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1C(=O)OC(CC1)=O
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)(OC)CCC(C(=O)Cl)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC1CC(=O)OC(C1)=O
Step Six
Name
4-carbomethoxy-4-(2-phenethyl)-2-methylbutanoyl chloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Seven
Name
compound 8
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Eight
Name
meso-2,4-dimethylglutaric acid anhydride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Name
Quantity
4 mL
Type
reactant
Smiles
CO

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Name
Type
product
Smiles
C(=O)(OC)C(CC(C(=O)O)C)C

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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